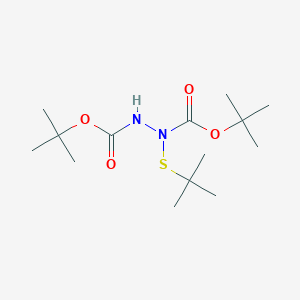

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

CAS No.: 84592-35-8

Cat. No.: VC3794904

Molecular Formula: C14H28N2O4S

Molecular Weight: 320.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84592-35-8 |

|---|---|

| Molecular Formula | C14H28N2O4S |

| Molecular Weight | 320.45 g/mol |

| IUPAC Name | tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

| Standard InChI | InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) |

| Standard InChI Key | MOWYOPQOADUFLA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is defined by the molecular formula C₁₄H₂₈N₂O₄S and the IUPAC name di-tert-butyl 1-(tert-butylthio)hydrazine-1,2-dicarboxylate. Its SMILES notation, O=C(N(SC(C)(C)C)NC(OC(C)(C)C)=O)OC(C)(C)C, encapsulates the stereochemical arrangement of tert-butyl groups and the sulfur-containing moiety .

| Property | Value |

|---|---|

| CAS Number | 84592-35-8 |

| Molecular Weight | 320.45 g/mol |

| Purity | ≥95% |

| InChI | InChI=1S/C14H28N2O4S/c1-13(2,3)19-11(17)15-16(12(18)20-14(4,5)6)21-10(7,8)9/h15H,1-9H3 |

The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a sterically hindered structure due to the bulky tert-butyl groups, which influence its reactivity and solubility .

Synthesis and Production Methods

Synthetic Pathways

The synthesis of di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate typically involves the reaction of tert-butyl thiol with hydrazine derivatives under catalytic conditions. A representative method includes:

-

Stepwise Protection: Sequential protection of hydrazine’s amine groups using tert-butyloxycarbonyl (Boc) reagents.

-

Thioether Formation: Introduction of the tert-butylthio group via nucleophilic substitution or sulfide coupling.

| Reaction Component | Role |

|---|---|

| tert-Butyl thiol | Sulfur source for thioether bond |

| Boc anhydride | Amine-protecting agent |

| Catalysts (e.g., DMAP) | Accelerate carboxylation |

The process demands stringent control over reaction temperature and pH to avoid premature deprotection or side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity.

Applications in Organic Synthesis

Amine and Peptide Protection

The compound’s Boc-protected hydrazine core enables its use in:

-

Peptide Synthesis: Temporary protection of cysteine residues via the S-tert-butylthio group, which prevents unwanted disulfide bond formation during solid-phase synthesis.

-

Heterocycle Formation: Serving as a precursor for triazoles and pyrazoles through cycloaddition reactions with alkynes or nitriles.

Functional Group Transformations

Its tert-butylthio moiety participates in radical-mediated reactions, facilitating the synthesis of sulfoxides and sulfones under oxidative conditions. For example, treatment with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, expanding its utility in medicinal chemistry.

| Precaution | Recommendation |

|---|---|

| Personal Protective | Gloves, eyeshields, lab coat |

| Ventilation | Use fume hoods |

| Spill Management | Absorb with inert material |

Disposal Considerations

Residual material should be incinerated in compliance with local regulations to prevent groundwater contamination. Aqueous solubility data, though limited, suggest cautious handling to avoid environmental persistence.

| Supplier | Purity | Packaging |

|---|---|---|

| AChemBlock | 95% | 1 g, 5 g, 10 g |

| VulcanChem | ≥98% | 250 mg–25 g |

| Sigma-Aldrich | 97% | 5 g–100 g |

Recent Research Developments

Innovations in Peptide Modification

Recent studies highlight its role in site-specific cysteine modification, enabling the synthesis of antibody-drug conjugates (ADCs) with enhanced stability. For instance, the S-tert-butylthio group undergoes selective deprotection under mild acidic conditions, permitting controlled bioconjugation.

Catalytic Applications

Emerging work explores its use as a ligand in transition metal catalysis. Palladium complexes derived from this compound have shown promise in Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁴.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume